molecular formula C6H8N4O3 B11673514 ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate

ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate

Katalognummer: B11673514
Molekulargewicht: 184.15 g/mol
InChI-Schlüssel: MDXRCRPTMGKTMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate typically involves the reaction of ethyl oxoacetate with 4-amino-1,2,4-triazole. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to enhance the reaction rate. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to increase efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as crystallization or chromatography may be employed to obtain the compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where substituents on the ring are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in various substituted triazole derivatives.

Wissenschaftliche Forschungsanwendungen

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its triazole moiety is known to interact with various biological targets, making it a candidate for drug development.

    Agriculture: It can be used as a precursor for the synthesis of agrochemicals such as herbicides and fungicides.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. For example, in antimicrobial applications, the compound may inhibit the synthesis of essential proteins in bacteria or fungi, leading to their death. The exact molecular pathways involved depend on the specific application and target organism.

Vergleich Mit ähnlichen Verbindungen

Ethyl oxo(4H-1,2,4-triazol-4-ylamino)acetate can be compared with other triazole derivatives such as:

    1,2,4-Triazole: A simple triazole compound with broad-spectrum antimicrobial activity.

    Fluconazole: A triazole antifungal drug used to treat various fungal infections.

    Ritonavir: An antiretroviral drug containing a triazole moiety, used in the treatment of HIV/AIDS.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C6H8N4O3

Molekulargewicht

184.15 g/mol

IUPAC-Name

ethyl 2-oxo-2-(1,2,4-triazol-4-ylamino)acetate

InChI

InChI=1S/C6H8N4O3/c1-2-13-6(12)5(11)9-10-3-7-8-4-10/h3-4H,2H2,1H3,(H,9,11)

InChI-Schlüssel

MDXRCRPTMGKTMA-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C(=O)NN1C=NN=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.